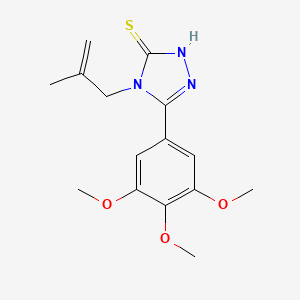
4-(2-methylprop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-methylprop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H19N3O3S . It has a molecular weight of 321.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O3S/c1-9(2)8-18-14(16-17-15(18)22)10-6-11(19-3)13(21-5)12(7-10)20-4/h6-7H,1,8H2,2-5H3,(H,17,22) .
Scientific Research Applications
Synthesis and Antibacterial Activities
Researchers have synthesized derivatives of 1,2,4-triazoles, including structures similar to 4-(2-methylprop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, exploring their antibacterial and antifungal properties. For instance, a study reported the synthesis of new series of fused 1,2,4-triazoles, demonstrating significant antibacterial and antifungal activity against various pathogenic bacteria and fungi. This highlights the compound's potential in developing new antimicrobial agents (Joshi et al., 2021).
Antioxidant and Anti-inflammatory Applications
Another area of research focuses on the antioxidant and anti-inflammatory properties of 1,2,4-triazole derivatives. One study investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver, indicating the therapeutic potential of these compounds in treating oxidative stress-related diseases (Aktay et al., 2005).
Corrosion Inhibition
The triazole derivatives have been studied for their corrosion inhibition properties. For example, a compound containing the methylthiophenyl moiety showed significant inhibition of zinc corrosion in an acidic medium. This study provides insights into the relationship between molecular structures and inhibition efficiencies, which is crucial for developing effective corrosion inhibitors for industrial applications (Gece & Bilgiç, 2012).
Molecular Docking and DNA Gyrase Inhibition
Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit DNA gyrase B, demonstrating potential antibacterial activities. Molecular docking studies have provided insights into the mode of action of these derivatives, suggesting their applicability in designing novel antibacterial drugs (Kate et al., 2018).
properties
IUPAC Name |
4-(2-methylprop-2-enyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)8-18-14(16-17-15(18)22)10-6-11(19-3)13(21-5)12(7-10)20-4/h6-7H,1,8H2,2-5H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMAJUGBLXHCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)
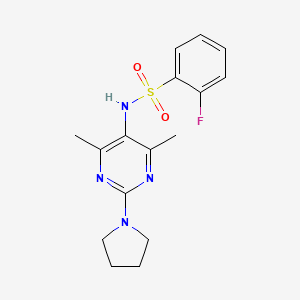
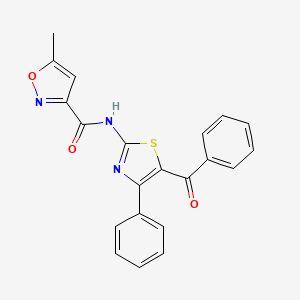
![3-(Tert-butylsulfonyl)-1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine](/img/structure/B2670932.png)
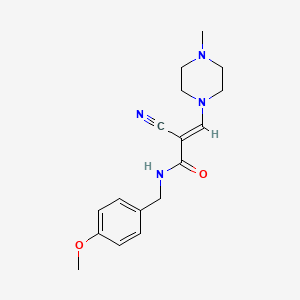
amine](/img/structure/B2670934.png)




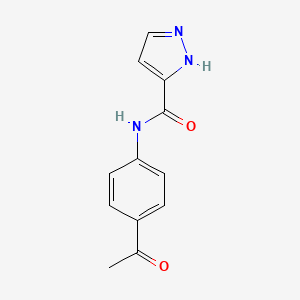
![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)
![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)
![4-[(7-Methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2670949.png)